molecular formula C20H25N3O3S B2374170 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one CAS No. 2320575-07-1

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one

Cat. No. B2374170
CAS RN: 2320575-07-1
M. Wt: 387.5
InChI Key: OQFKNKJVDOYFFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C20H25N3O3S and its molecular weight is 387.5. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Research into the Rh(I)-catalyzed Pauson–Khand reaction of derivatives has shown the formation of specific bicyclic compounds, which highlights the chemical reactivity and potential for creating complex molecular structures. This work emphasizes the synthetic versatility and potential of such compounds in organic synthesis (Inagaki, Kawamura, & Mukai, 2007).
  • Studies on the crystal structure of related compounds have provided insight into their conformational characteristics, aiding in the understanding of their chemical behavior and potential interactions (Yang, Zhu, Niu, Chen, & Lu, 2008).

Antimicrobial Applications

  • Novel derivatives have been synthesized and evaluated for their antimicrobial properties, indicating potential applications as antimicrobial agents. This research has contributed to the development of new compounds with enhanced biological activity (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Molecular Recognition and Ligand Binding

  • Investigations into the complexation of p-sulfonatocalix[4]arene with bicyclic azoalkanes have highlighted the importance of spherical shape complementarity in molecular recognition, suggesting applications in designing highly selective binding interactions (Bakirci, Koner, & Nau, 2005).

Antiviral Research

Mechanism of Action

Target of Action

The primary targets of this compound are Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are important regulators of intracellular responses triggered by many key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It has been designed to achieve exquisite selectivity for both JAK1 and TYK2 while sparing JAK2, JAK3, and other human kinases . Its potency against JAK1 and TYK2 is measured in in vitro kinase assays with ATP concentrations at individual Km .

Biochemical Pathways

The compound inhibits JAK1-mediated IL-6 signaling . IL-6 is a proinflammatory cytokine that plays a crucial role in the immune response. By inhibiting JAK1, the compound can effectively suppress the signaling pathway of IL-6, thereby reducing inflammation .

Pharmacokinetics

The compound is orally bioavailable . It has demonstrated dose-dependent efficacy in in vivo arthritis animal models . Additional preclinical DMPK (Drug Metabolism and Pharmacokinetics) and toxicology studies have been conducted to support its clinical development .

Result of Action

The compound has shown significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It has also shown potent cellular activity for JAK1-mediated IL-6 signaling with greater than 100-fold selectivity against JAK2-mediated cytokine signaling in human whole blood-based assays .

properties

IUPAC Name

3-(4-methylsulfonylphenyl)-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-27(25,26)19-8-3-15(4-9-19)5-10-20(24)23-16-6-7-17(23)14-18(13-16)22-12-2-11-21-22/h2-4,8-9,11-12,16-18H,5-7,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFKNKJVDOYFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)N2C3CCC2CC(C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.